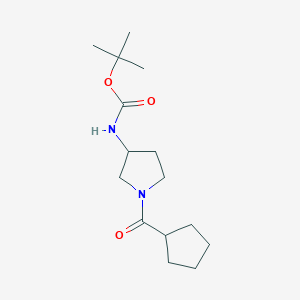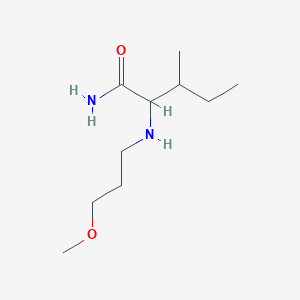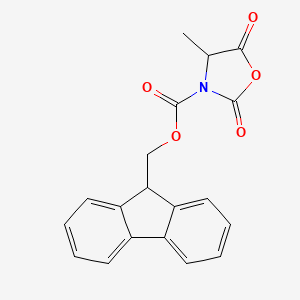![molecular formula C36H34F6IrN6P B14787013 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-phenylpyridine and a ligand containing 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine The hexafluorophosphate anion serves as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium(3+) with 2-phenylpyridine and the ligand 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The hexafluorophosphate anion is introduced through the use of hexafluorophosphoric acid or its salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using iridium salts, 2-phenylpyridine, and the ligand under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iridium center.
Substitution: Ligands coordinated to the iridium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(4+) species, while reduction may produce iridium(2+) complexes. Substitution reactions can result in the formation of new iridium-ligand complexes.
Applications De Recherche Scientifique
This compound has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Materials Science: The compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of this compound involves the coordination of the iridium center with target molecules. The iridium center can facilitate electron transfer processes, activate small molecules, and promote bond formation or cleavage. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: A ligand commonly used in coordination chemistry with transition metals.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
Iridium(3+) Complexes: A class of compounds with diverse applications in catalysis and materials science.
Uniqueness
The uniqueness of 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate lies in its specific combination of ligands and the iridium center. This combination imparts unique electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C36H34F6IrN6P |
|---|---|
Poids moléculaire |
887.9 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate |
InChI |
InChI=1S/C14H18N4.2C11H8N.F6P.Ir/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h5-10H,1-4H3;2*1-6,8-9H;;/q;3*-1;+3 |
Clé InChI |
ZAIJLOLQIZPHKA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
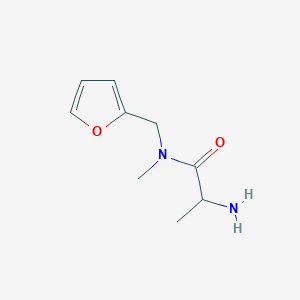

![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
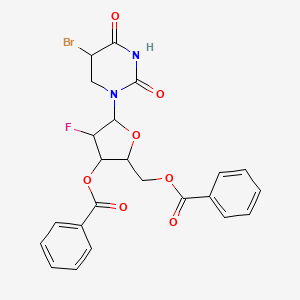
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
